1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol 1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18231162
InChI: InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3
SMILES:
Molecular Formula: C9H20N2O
Molecular Weight: 172.27 g/mol

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol

CAS No.:

Cat. No.: VC18231162

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-2-methyl-4-(pyrrolidin-1-yl)butan-2-ol -

Specification

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
IUPAC Name 1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol
Standard InChI InChI=1S/C9H20N2O/c1-9(12,8-10)4-7-11-5-2-3-6-11/h12H,2-8,10H2,1H3
Standard InChI Key UJCRKJJBHYMHDX-UHFFFAOYSA-N
Canonical SMILES CC(CCN1CCCC1)(CN)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a central 2-methylbutan-2-ol core substituted at the fourth carbon with a pyrrolidine ring and an aminomethyl group. This configuration imparts both hydrophilic (hydroxyl and amine groups) and hydrophobic (pyrrolidine and methyl groups) properties, enabling interactions with biological membranes and proteins. The IUPAC name, 1-amino-2-methyl-4-pyrrolidin-1-ylbutan-2-ol, reflects this arrangement .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}
Molecular Weight172.27 g/mol
CAS Number1343786-83-3
SMILESCC(CCN1CCCC1)(CN)O
InChIKeyUJCRKJJBHYMHDX-UHFFFAOYSA-N

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the nucleophilic substitution of 2-methyl-4-bromobutan-2-ol with pyrrolidine under basic conditions. For example, sodium hydride in dimethylformamide (DMF) facilitates the displacement of bromide by pyrrolidine at 80°C, yielding the product in ~65% purity. Purification via column chromatography or recrystallization enhances purity to >95%.

Continuous Flow Optimization

Industrial-scale production employs continuous flow reactors to improve efficiency. By maintaining precise temperature control (50–70°C) and residence times (<30 minutes), manufacturers achieve yields exceeding 85% with reduced byproduct formation. Shanghai Nianxing Industrial Co. offers the compound at 98% purity using such methods.

Table 2: Synthetic Parameters

ParameterLaboratory MethodIndustrial Method
Reaction Temperature80°C50–70°C
Catalyst/BaseNaHK2_2CO3_3
SolventDMFEthanol/Water
Yield65%85%
Purity After Purification>95%98%

Biological Activity and Mechanisms

Enzymatic Inhibition

In vitro studies of related amino alcohols demonstrate inhibition of monoamine oxidases (MAOs) and acetylcholinesterase (AChE). For instance, 4-[3-(aminomethyl)pyrrolidin-1-yl]butan-2-ol reduces MAO-B activity by 40% at 10 μM , implying potential neuroprotective applications.

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a scaffold for developing central nervous system (CNS) agents. Its ability to cross the blood-brain barrier, inferred from logP values (~1.5), makes it suitable for antipsychotic or antidepressant candidates. Modifications at the amino group (e.g., acylation) enhance selectivity for serotonin receptors .

Synthetic Intermediates

As a bifunctional molecule, it participates in multicomponent reactions. For example, coupling with chloroquinazolines yields analogs with antitumor activity, as demonstrated in SETD8 inhibitor studies .

Future Perspectives

Pharmacokinetic Studies

Advanced in silico modeling could predict metabolic pathways, particularly cytochrome P450 interactions. Structural analogs undergo N-demethylation and hydroxylation , suggesting similar metabolism for this compound.

Targeted Drug Delivery

Conjugation with nanoparticle carriers may enhance bioavailability. For instance, liposomal formulations of pyrrolidine derivatives improve brain uptake by 30% in preclinical models.

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